7-Pentylbicyclo[4.1.0]heptane
Description
Structural Classification and Nomenclature of Bicyclo[4.1.0]heptane Derivatives
Bicyclo[4.1.0]heptane systems are bicyclic compounds characterized by a fused ring structure. The nomenclature, according to IUPAC standards, describes the connectivity of the rings. The numbers in the brackets, [4.1.0], denote the number of carbon atoms in the bridges connecting the two bridgehead atoms. In this case, there is a four-carbon bridge, a one-carbon bridge, and a zero-carbon bridge (a direct bond) between the two bridgehead carbons.
The parent compound, bicyclo[4.1.0]heptane (C7H12), is commonly known as norcarane. nist.govwikipedia.orgnist.gov Derivatives are named based on the substitution on this parent structure. For 7-Pentylbicyclo[4.1.0]heptane, a pentyl (–C5H11) group is attached at the 7-position, which is the single carbon atom of the cyclopropane (B1198618) ring not part of the cyclohexane (B81311) ring fusion. This substitution introduces two undefined atom stereocenters, leading to the possibility of different stereoisomers (exo and endo). echemi.com The cis and trans configurations refer to the relative orientation of the hydrogens on the bridgehead carbons. nih.govnih.gov
Historical Context of Bicyclo[4.1.0]heptane Chemistry
The study of bicyclo[4.1.0]heptane, or norcarane, has a firm place in the history of organic chemistry. wikipedia.org A key method for its synthesis is the Simmons-Smith reaction, which involves treating cyclohexene (B86901) with diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is a classic example of cyclopropanation, the formation of a cyclopropane ring from an alkene. Early research, dating back to the mid-20th century, explored the formation of bicyclo[4.1.0]heptane derivatives from precursors like eucarvone. acs.orgacs.org These foundational studies established methods for creating the strained bicyclic framework and paved the way for investigating its reactivity and the synthesis of more complex derivatives.
Significance of Alkyl-Substituted Bicyclo[4.1.0]heptanes in Contemporary Chemical Research
Alkyl-substituted bicyclo[4.1.0]heptanes are valuable compounds in modern chemical research for several reasons. Their strained three-membered ring makes them useful synthetic intermediates, prone to ring-opening reactions that can lead to the formation of functionalized seven-membered rings or substituted cyclohexanes. frontiersin.org
Furthermore, these structures serve as scaffolds in the design of biologically active molecules. For instance, novel derivatives of bicyclo[4.1.0]heptane have been synthesized and investigated as antagonists for the melanin-concentrating hormone receptor R1 (MCHR1), which is a target for potential anti-obesity drugs. nih.gov The specific substitution patterns on the bicyclic frame are crucial for achieving desired biological activity and optimizing pharmaceutical properties. nih.gov The reactivity of substituted bicyclo[4.1.0]heptanes, such as 7-iodobicyclo[4.1.0]heptane, has also been studied to understand reaction mechanisms like the SRN1 (Substitution Radical-Nucleophilic, Unimolecular) pathway. acs.org
Overview of Research Trajectories for this compound
While extensive research specifically targeting this compound is not widely documented in publicly available literature, its research trajectory can be inferred from the broader context of alkyl-substituted bicyclo[4.1.0]heptanes. Potential areas of investigation include its application in organic synthesis and medicinal chemistry. smolecule.com
Research efforts would likely focus on:
Synthesis and Stereochemistry: Developing efficient and stereoselective methods for its synthesis to control the exo/endo configuration of the pentyl group. This could involve modifications of known cyclopropanation reactions or novel synthetic routes.
Ring-Opening Reactions: Investigating the regioselective and stereoselective ring-opening of the cyclopropane ring to generate functionalized cyclohexyl or cycloheptyl derivatives containing a pentyl substituent.
Medicinal Chemistry: Exploring its potential as a building block for more complex molecules with potential therapeutic applications, drawing parallels to the development of other bicyclo[4.1.0]heptane-based MCHR1 antagonists. nih.gov
Mechanistic Studies: Using it as a model substrate to study how the bulky, non-polar pentyl group influences the reactivity and stability of the bicyclic system in various chemical transformations.
The compound is available from commercial suppliers, which facilitates its use in these potential research areas. chemicalbook.comechemi.comparchem.com
Compound Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C12H22 echemi.com |
| Molecular Weight | 166.30 g/mol echemi.com |
| Exact Mass | 166.172150702 g/mol echemi.com |
| CAS Number | 41977-45-1 echemi.comchemicalbook.com |
| IUPAC Name | This compound echemi.com |
| Synonyms | 7-Amylnorcarane, 7-Pentylnorcarane spectrabase.com |
| Heavy Atom Count | 12 echemi.com |
| Rotatable Bond Count | 4 echemi.com |
| Complexity | 127 echemi.com |
Table 2: Properties of Bicyclo[4.1.0]heptane (Norcarane)
| Property | Value |
|---|---|
| Chemical Formula | C7H12 nist.govnist.gov |
| Molecular Weight | 96.17 g/mol nist.govnih.gov |
| CAS Number | 286-08-8 nist.govnist.gov |
| IUPAC Name | Bicyclo[4.1.0]heptane nist.govwikipedia.org |
| Synonyms | Norcarane, cis-Bicyclo[4.1.0]heptane nist.govnist.gov |
| Boiling Point | 116 to 117 °C wikipedia.org |
| Density | 0.914 g/mL wikipedia.org |
Structure
3D Structure
Properties
CAS No. |
41977-45-1 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
7-pentylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H22/c1-2-3-4-7-10-11-8-5-6-9-12(10)11/h10-12H,2-9H2,1H3 |
InChI Key |
IIBAAOAKRUBEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1C2C1CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Pentylbicyclo 4.1.0 Heptane and Its Precursors
Strategies for Bicyclo[4.1.0]heptane Scaffold Construction
The formation of the bicyclo[4.1.0]heptane skeleton, also known as norcarane, is a fundamental step in the synthesis of its C-7 substituted derivatives. nist.gov This can be achieved through several well-established and innovative methods.
Cyclopropanation of cyclohexene (B86901) is the most direct route to the bicyclo[4.1.0]heptane scaffold. Among the various cyclopropanation methods, the Simmons-Smith reaction is a widely recognized and stereospecific method. ucla.eduwikipedia.org This reaction typically involves the use of diiodomethane (B129776) and a zinc-copper couple to generate an organozinc carbenoid intermediate, which then reacts with an alkene to form a cyclopropane (B1198618) ring. ucla.eduedurev.in The reaction preserves the stereochemistry of the double bond in the final product. wikipedia.org
The classic Simmons-Smith reaction has undergone several modifications to improve yields and reactivity. The Furukawa modification, for instance, utilizes diethylzinc (B1219324) in place of the zinc-copper couple, which can be more effective for certain substrates, including those prone to polymerization. wikipedia.orgmdpi.com Other variations have explored the use of less expensive reagents like dibromomethane (B42720) or diazomethane (B1218177) with zinc iodide. wikipedia.org
An alternative method for generating a cyclopropanating agent involves the reaction of dichlorocarbene (B158193), typically generated from chloroform (B151607) and a strong base under phase-transfer catalysis, with cyclohexene to form 7,7-dichlorobicyclo[4.1.0]heptane. This dichlorinated intermediate can then be reduced to the parent bicyclo[4.1.0]heptane.
| Cyclopropanation Method | Reagents | Key Features | Reference(s) |
| Simmons-Smith Reaction | Diiodomethane, Zn-Cu couple | Stereospecific, well-established | ucla.eduwikipedia.orgedurev.in |
| Furukawa Modification | Diiodomethane, Diethylzinc | Homogeneous, often more effective for sensitive substrates | wikipedia.orgmdpi.com |
| Dichlorocarbene Addition | Chloroform, Strong Base (e.g., NaOH), Phase-Transfer Catalyst | Forms 7,7-dichloro intermediate, requires subsequent reduction |
Intramolecular ring-closure reactions provide an alternative pathway to the bicyclo[4.1.0]heptane system. These methods often start with a suitably functionalized cyclohexane (B81311) or a linear precursor that can undergo cyclization to form the three-membered ring. For instance, intramolecular cyclization of aza-1,6-enynes has been developed to produce aza-bicyclo[4.1.0]heptane derivatives. researchgate.net While this example leads to a heteroatom-containing bicyclic system, the underlying principle of intramolecular cyclization can be adapted for the synthesis of the carbocyclic analogue.
Another approach involves the ring-opening of bicyclic aziridinium (B1262131) ions. For example, 1-azoniabicyclo[4.1.0]heptane tosylate, generated from a precursor, can undergo ring-opening reactions. jove.comnih.gov While focused on nitrogen-containing analogs, these strategies highlight the potential of ring-closure and rearrangement reactions in constructing bicyclic systems.
The development of enantiomerically pure bicyclo[4.1.0]heptane derivatives is crucial for applications in medicinal chemistry. Asymmetric synthesis of this scaffold can be achieved through several methods, including the use of chiral catalysts or auxiliaries.
Gold-catalyzed asymmetric cycloisomerization of 1,6-enynes has been shown to produce functionalized bicyclo[4.1.0]heptene derivatives with excellent enantiomeric excesses (90-98% ee). nih.govrsc.org This method utilizes a chiral cationic Au(I) catalyst to induce the enantioselective cyclization. nih.gov
Another strategy involves the use of chiral diamines to mediate asymmetric alkylation reactions, which can be applied to the synthesis of chiral bicyclic compounds. epo.org Furthermore, stereoselective synthetic approaches involving diastereoselective allylic oxidation and hydroboration reactions have been established for the construction of functionalized bicyclo[4.1.0]heptyl intermediates. kuleuven.beacs.org These methods allow for the creation of multiple chiral centers with high control over the stereochemistry.
| Asymmetric Strategy | Key Reaction | Catalyst/Reagent | Outcome | Reference(s) |
| Gold-Catalyzed Cycloisomerization | Cycloisomerization of 1,6-enynes | Chiral cationic Au(I) catalyst | Enantioenriched bicyclo[4.1.0]heptene derivatives | nih.govrsc.org |
| Chiral Diamine-Mediated Alkylation | Asymmetric alkylation | Chiral diamines | Chiral bicyclic compounds | epo.org |
| Diastereoselective Reactions | Allylic oxidation and hydroboration | - | Stereochemically defined bicyclo[4.1.0]heptyl intermediates | kuleuven.beacs.org |
Regioselective and Stereoselective Introduction of the Pentyl Side Chain at C-7
Once the bicyclo[4.1.0]heptane scaffold is in place, or if a precursor is used, the next critical step is the introduction of the pentyl group specifically at the C-7 position.
Direct alkylation at the C-7 position of the bicyclo[4.1.0]heptane ring system can be challenging due to the unique electronic nature and steric environment of the cyclopropane ring. However, strategies involving the functionalization of a C-7 precursor are more common. For example, the synthesis of 7-iodobicyclo[4.1.0]heptane provides a handle for subsequent coupling reactions. acs.org This iodo-derivative can react with carbanions in the presence of a catalyst to introduce an alkyl chain. acs.org
Another approach involves the generation of a nucleophilic center at C-7. The reaction of cyclopropanes with donor-acceptor properties can be utilized for further functionalization. dokumen.pub While direct alkylation with a pentyl group might not be straightforward, these methods provide a basis for introducing functional groups that can be later converted to a pentyl chain.
A versatile strategy for the synthesis of 7-pentylbicyclo[4.1.0]heptane involves the use of a precursor molecule where a functional group is already present at the desired position, which is then converted to the pentyl group. This approach allows for a wider range of synthetic routes to be employed for the construction of the bicyclic core.
For instance, a precursor such as 7-(pent-1-ynyl)bicyclo[4.1.0]heptane could be synthesized and then the alkyne can be fully reduced to the corresponding pentyl group through catalytic hydrogenation. Alternatively, a 7-carboxybicyclo[4.1.0]heptane derivative could be subjected to a series of reactions, such as reduction to the alcohol, conversion to a halide, and subsequent coupling with an appropriate organometallic reagent (e.g., a butylmagnesium halide in a Grignard reaction followed by another coupling step) to build the pentyl chain. The concept of functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another through oxidation, reduction, substitution, or other reaction types. imperial.ac.uk
Reactivity and Reaction Mechanisms of 7 Pentylbicyclo 4.1.0 Heptane
Strain-Release Reactions and Intramolecular Rearrangements
The significant ring strain, estimated at approximately 27 kcal/mol for the parent cyclopropane (B1198618), is a primary driver for the reactivity of the bicyclic core. This strain can be released through thermal, photochemical, or catalytic means, leading to various intramolecular rearrangements and ring-opening reactions.
While specific studies on the thermal and photochemical isomerization of 7-pentylbicyclo[4.1.0]heptane are not extensively documented, the behavior of related bicyclic systems provides insight into potential reaction pathways.
Thermal Rearrangements: Thermally induced rearrangements of bicyclo[4.1.0]heptane derivatives can lead to a variety of isomeric products. For instance, the pyrolysis of related bicyclo[n.1.0]alkanes can result in the formation of cycloalkenes and dienes through complex rearrangements involving radical intermediates. In the case of this compound, heating could potentially lead to isomerization to cycloheptene (B1346976) derivatives or ring-opened products.
Photochemical Isomerization: Photochemical reactions offer alternative pathways for isomerization. Upon irradiation, bicyclic compounds can undergo significant structural changes. For example, photochemical rearrangement of a 14β-hydroxy-5-methoxy-des-A-oestra-5,7,9,16-tetraen-15-one, which contains a bicyclo[4.1.0]heptane-like fused ring system, results in the formation of a cyclopropane-lactone rsc.org. This suggests that photochemical excitation of this compound could potentially lead to complex intramolecular rearrangements, possibly involving the pentyl side chain if suitable functional groups are present. The oxa-di-π-methane rearrangement is a common photochemical process for β,γ-unsaturated ketones that can lead to the formation of cyclopropyl (B3062369) ketones epdf.pub. While this compound itself lacks the necessary chromophores for this specific reaction, its functionalized derivatives could undergo such transformations.
The opening of the cyclopropane ring is a characteristic reaction of the bicyclo[4.1.0]heptane system, driven by the release of ring strain. This can be initiated by various reagents and conditions.
Acid-Catalyzed Ring-Opening: In the presence of acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that can be attacked by a nucleophile. The regioselectivity of the attack would depend on the stability of the resulting carbocation. For this compound, protonation could occur at the C1-C6 bond or the C1-C7/C6-C7 bonds. Cleavage of the C1-C6 bond would lead to a cycloheptyl cation, while cleavage of the bridgehead bonds would result in a tertiary carbocation at C7, which would be stabilized by the pentyl group.
Metal-Catalyzed Ring-Opening: Transition metals can catalyze the ring-opening of cyclopropanes. For example, Rh(I) catalysts can promote the ring expansion of cyclopropanes to form seven-membered rings sigmaaldrich.com. In the context of this compound, such a reaction could lead to substituted cycloheptene derivatives.
Oxidative Fragmentation: A notable reaction is the oxidative fragmentation of related bicyclo[n.1.0]alkan-1-ols. A study on exo-7-(5-(benzyloxy)pentyl)bicyclo[4.1.0]heptan-1-ol, a derivative of the target compound, demonstrated that treatment with phenyliodine(III) dicarboxylates in an aprotic solvent leads to the stereoselective oxidative fragmentation of the three-membered ring to form medium-ring trans-alkenolides researchgate.net. This reaction proceeds through a bicyclic hemiketal intermediate, and the stereochemistry of the starting alcohol dictates the geometry of the resulting double bond researchgate.net.
Under electron ionization in mass spectrometry, ionized 7-alkylbicyclo[4.1.0]heptanes undergo decomposition through cleavage of the C(1)–C(7) bond, followed by hydrogen shifts and dissociation of the 7-alkyl group aip.org. This provides further evidence for the lability of the bonds associated with the cyclopropane ring.
Electrophilic and Nucleophilic Reactions of the Bicyclic Core
The bicyclo[4.1.0]heptane core can react with both electrophiles and nucleophiles, although the reactivity is often associated with the presence of activating functional groups.
Electrophilic Reactions: While this compound is a saturated bicyclic alkane, it can undergo substitution reactions with electrophiles where hydrogen atoms on the bicyclic framework are replaced by functional groups smolecule.comevitachem.com. The presence of the strained cyclopropane ring can influence the reactivity of the adjacent C-H bonds.
Nucleophilic Reactions: Nucleophilic attack typically requires the presence of a suitable leaving group. For instance, nucleophilic substitution reactions have been studied on halogenated bicyclo[4.1.0]heptane derivatives evitachem.com. The stereochemistry of the bicyclic system plays a crucial role in the outcome of these reactions.
Reactions Involving the Pentyl Side Chain
The pentyl side chain of this compound can undergo reactions typical of alkyl groups, such as oxidation, reduction of functionalized derivatives, and more complex remote functionalization and cyclization reactions.
Oxidation: The pentyl side chain can be oxidized to introduce functional groups such as alcohols or ketones smolecule.com. The oxidation of alkyl-substituted cyclic hydrocarbons often proceeds via ω-oxidation, where the terminal methyl group is oxidized, followed by β-oxidation. Direct oxidation of an alkane to an alkene is also a possible transformation google.com.
The following table summarizes potential oxidation products of the pentyl side chain:
| Starting Material | Oxidizing Agent | Potential Products |
| This compound | Strong Oxidants (e.g., KMnO4) | 7-(Carboxybutyl)bicyclo[4.1.0]heptane, Bicyclo[4.1.0]heptan-7-ylacetic acid, etc. |
| This compound | Selective Oxidants | 7-(1-Hydroxypentyl)bicyclo[4.1.0]heptane, 7-(Pentan-2-yl)bicyclo[4.1.0]heptane-x-one |
Reduction: Reduction reactions would typically involve functionalized derivatives of the pentyl side chain. For example, a ketone or aldehyde on the pentyl chain could be reduced to the corresponding alcohol using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. The reduction of a carboxylic acid derivative on the side chain would yield the corresponding alcohol.
Remote Functionalization: Remote functionalization allows for the introduction of a functional group at a position distant from an existing functional group. While specific examples for this compound are scarce, the principles can be applied. For instance, if a directing group were present on the bicyclic core, it could facilitate the selective functionalization of a specific carbon atom on the pentyl chain.
Cyclization Reactions: The pentyl side chain can participate in intramolecular cyclization reactions, especially if it bears a suitable functional group. The oxidative fragmentation of exo-7-(5-(benzyloxy)pentyl)bicyclo[4.1.0]heptan-1-ol to form a macrolactone is a prime example of such a cyclization researchgate.net. In this case, the hydroxyl group at C1 and the benzyloxy group at the end of the pentyl chain react to form a new ring.
Bond Activation Studies in Related Bicyclo[4.1.0]heptane Systems
The reactivity of the bicyclo[4.1.0]heptane framework, the core structure of this compound, is a subject of significant interest in organic chemistry. Studies on related bicyclo[4.1.0]heptane systems have provided valuable insights into the activation of C-H and C-C bonds, which are crucial for developing novel synthetic methodologies. These investigations often employ highly reactive species such as boron atoms, radicals, and carbenes to probe the inherent chemical properties of this strained bicyclic structure.
Boron-Mediated C-H and C-C Bond Activation
The activation of typically inert C-H and C-C bonds in cyclic and bicyclic systems can be achieved through the use of highly electrophilic reagents like atomic boron. Due to its empty p-orbital, the boron atom readily engages in electrophilic addition reactions, particularly with the carbon-carbon double bonds of olefins. nih.govresearchgate.netacs.org
In studies involving the reaction of boron atoms with cyclohexene (B86901), a precursor to the bicyclo[4.1.0]heptane system, two primary reaction pathways have been identified through matrix isolation infrared spectroscopy and theoretical calculations. nih.govacs.org The first pathway involves the boron atom attacking the C=C double bond of cyclohexene. This leads to the formation of an η2 (1,2)-BC6H10 complex, which contains a borirane radical subunit. nih.govresearchgate.net This complex can then undergo photoisomerization, resulting in the cleavage of C-C bonds and the formation of a 3,4,5,6-tetrahydroborepine radical. nih.govresearchgate.net
The second pathway involves the direct activation of C-H bonds. In this process, α C-H cleavage reactions lead to the formation of two 1-boratricyclo[4.1.0.02,7]heptane radicals, which exist in chair and boat conformations. nih.govacs.org Bonding analysis of these radicals indicates the presence of a delocalized four-center-one-electron (4c-1e) bond. nih.govacs.org Under UV light irradiation, these tricyclic radicals can undergo ring-opening and rearrangement to form a 1-cyclohexen-1-yl-borane radical, which is a sp2 C-H activation product. nih.govacs.org These findings highlight a potential route for synthesizing organoboron radicals through boron-mediated C-H and C-C bond cleavage in cycloolefins, providing a model for the reactivity of the bicyclo[4.1.0]heptane skeleton. nih.gov
Table 1: Intermediates in Boron-Mediated Reactions with Cyclohexene
| Intermediate | Description | Formation Pathway |
|---|---|---|
| η2 (1,2)-BC6H10 complex | Contains a borirane radical subunit. | Boron atom attack on the C=C bond of cyclohexene. nih.govresearchgate.net |
| 3,4,5,6-Tetrahydroborepine radical | A seven-membered ring containing boron. | Photoisomerization of the η2 (1,2)-BC6H10 complex involving C-C bond cleavage. nih.govresearchgate.net |
| 1-Boratricyclo[4.1.0.02,7]heptane radical | Exists in chair and boat conformations with a 4c-1e bond. | α C-H cleavage of cyclohexene by a boron atom. nih.govacs.org |
Mechanistic Investigations of Radical and Carbene Intermediates
The bicyclo[4.1.0]heptane system is also susceptible to reactions involving radical and carbene intermediates, which can be generated through various methods. These reactive species often lead to unique and sometimes highly strained molecular architectures.
Radical Intermediates:
Radical reactions on the bicyclo[4.1.0]heptane framework have been explored, particularly through substitution reactions. For instance, the reaction of 7-iodobicyclo[4.1.0]heptane (also known as 7-iodonorcarane) with carbanions can be induced to proceed via a radical nucleophilic substitution (SRN1) mechanism. acs.orgacs.orgnih.gov While the reaction between 7-iodobicyclo[4.1.0]heptane and acetophenone (B1666503) enolate ions does not occur spontaneously, the addition of initiators like samarium(II) iodide (SmI2) or iron(II) bromide (FeBr2) facilitates the formation of the substitution product. acs.orgacs.orgnih.gov The formation of 7-norcaranyl radicals as intermediates in these reactions is supported by the product distribution, which is similar to that of photostimulated reactions. acs.orgacs.org
Furthermore, a study on the oxygenation of 1-methylbicyclo[4.1.0]heptane with 3-ethyl-3-(trifluoromethyl)dioxirane provided evidence for both radical and cationic pathways. nih.govsemanticscholar.org The detection of rearranged products alongside the expected unrearranged alcohols and ketones unambiguously points to the involvement of cationic intermediates, which arise from the one-electron oxidation of an initially formed carbon radical. nih.govsemanticscholar.org This represents a significant finding, as it was one of the first examples of electron transfer pathways operating in dioxirane-mediated C(sp³)-H bond oxygenations. nih.gov
Carbene Intermediates:
Carbene intermediates generated at the C-7 position of the bicyclo[4.1.0]heptane skeleton exhibit fascinating reactivity. The generation of a carbene from 7,7-dibromobicyclo[4.1.0]heptane using methyllithium (B1224462) at low temperatures leads to intramolecular insertion reactions. acs.org This process results in the formation of highly strained polycyclic hydrocarbons, demonstrating the potential to build significant molecular strain. acs.org
In a different approach, visible light-induced generation of singlet nucleophilic carbenes has been utilized for intramolecular [2+1]-cycloadditions. nih.govchemrxiv.orgscispace.comrsc.org This method allows for the synthesis of unique bicyclo[3.1.0]hexane and bicyclo[4.1.0]heptane scaffolds from tethered olefins without the need for external photocatalysts or sensitizers. nih.govchemrxiv.orgscispace.comrsc.org These reactions are highly stereospecific and showcase an under-explored mode of reactivity for nucleophilic carbenes in chemical synthesis. nih.govchemrxiv.org The resulting bicyclic systems, which are valuable building blocks, can undergo further transformations like ring-expansion reactions due to their inherent ring strain. nih.govrsc.org
Table 2: Summary of Radical and Carbene Intermediates in Bicyclo[4.1.0]heptane Systems
| Intermediate | Precursor | Method of Generation | Subsequent Reaction |
|---|---|---|---|
| 7-Norcaranyl radical | 7-Iodobicyclo[4.1.0]heptane | Reaction with carbanions induced by FeBr2 or SmI2. acs.orgacs.orgnih.gov | Nucleophilic substitution (SRN1). acs.orgacs.orgnih.gov |
| Carbon radical at C-2 | 1-Methylbicyclo[4.1.0]heptane | Hydrogen atom transfer to dioxirane. nih.govsemanticscholar.org | OH rebound to form alcohol or one-electron oxidation to a cation leading to rearranged products. nih.govsemanticscholar.org |
| Carbene at C-7 | 7,7-Dibromobicyclo[4.1.0]heptane | Reaction with methyllithium. acs.org | Intramolecular insertion to form strained polycyclic hydrocarbons. acs.org |
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 7 Pentylbicyclo 4.1.0 Heptane
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the connectivity and three-dimensional arrangement of atoms. For 7-Pentylbicyclo[4.1.0]heptane, various NMR techniques are leveraged to define its unique bicyclic framework and the stereochemistry of the pentyl substituent.
High-Field NMR for Stereochemical Assignment (e.g., exo/endo configurations)
The bicyclo[4.1.0]heptane core of the target molecule can exist as two diastereomers, designated as exo and endo, depending on the orientation of the pentyl group at the C7 position relative to the six-membered ring. High-field NMR spectroscopy is a powerful tool for differentiating between these stereoisomers.
The stereochemical assignment relies on the analysis of proton-proton (¹H-¹H) coupling constants and nuclear Overhauser effect (NOE) correlations. In the exo isomer, the pentyl group is oriented away from the larger cyclohexane (B81311) ring, while in the endo isomer, it is situated underneath it. This spatial difference leads to distinct through-space interactions that can be detected by 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. For instance, irradiation of the protons on the pentyl chain would show correlations to specific protons on the bicyclic frame, which would differ between the exo and endo isomers.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Exo and Endo Isomers of this compound (Note: These are predicted values based on analogous compounds and may vary from experimental data.)
| Proton | Predicted δ (ppm) - exo | Predicted δ (ppm) - endo |
| C7-H | ~0.5 - 0.8 | ~0.2 - 0.5 |
| C1/C6-H (bridgehead) | ~0.7 - 1.0 | ~0.6 - 0.9 |
| Cyclohexane Ring Protons | ~1.0 - 1.9 | ~1.0 - 1.9 |
| Pentyl Chain Protons | ~0.9 - 1.5 | ~0.9 - 1.5 |
Dynamic NMR for Conformational Analysis and Exchange Processes
The six-membered ring in the bicyclo[4.1.0]heptane system is not planar and can undergo conformational changes, such as chair-boat interconversions. Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is employed to study these conformational dynamics.
By lowering the temperature, the rate of conformational exchange can be slowed down to the NMR timescale, allowing for the observation of distinct signals for each conformer. The coalescence temperature, at which the separate signals merge into a broad peak, can be used to calculate the energy barrier for the conformational change. While specific DNMR studies on this compound are not documented, studies on substituted cycloalkanes provide a framework for such analysis. chemicalbook.com The energy barriers for ring inversion in the bicyclo[4.1.0]heptane system are expected to be influenced by the steric bulk of the C7-pentyl substituent.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
A suite of two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be used to trace the connectivity of the protons within the cyclohexane ring and along the pentyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for connecting the pentyl substituent to the bicyclic core by observing correlations between the protons on the first methylene (B1212753) group of the pentyl chain and the C7 and bridgehead carbons (C1 and C6) of the bicyclic system.
While a full 2D NMR dataset for this compound is not publicly available, the expected correlations can be inferred from its structure.
Table 2: Expected Key HMBC Correlations for this compound
| Proton Signal | Expected Carbon Correlations (²J, ³J) |
| C7-H | C1, C6, C2, C5, C-alpha (pentyl) |
| C1/C6-H (bridgehead) | C2, C5, C7, C-beta (cyclohexane) |
| C-alpha-H (pentyl) | C7, C-beta (pentyl), C-gamma (pentyl) |
Mass Spectrometry (MS) Applications in Structural Characterization
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through the analysis of fragmentation patterns.
Electron Ionization (EI) and Chemical Ionization (CI) Mass Spectrometry for Fragmentation Pattern Analysis
Electron Ionization (EI) Mass Spectrometry: In EI-MS, the analyte is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, with the fragmentation pattern providing valuable structural information. For this compound, the molecular ion peak (M⁺) would be observed at m/z 166. Common fragmentation pathways for alkanes and cycloalkanes involve the loss of alkyl radicals. nih.gov A GC-MS spectrum available from SpectraBase shows characteristic fragmentation for this compound. nih.gov
Chemical Ionization (CI) Mass Spectrometry: CI is a softer ionization technique that results in less fragmentation than EI. rsc.orgcas.cn This is particularly useful for confirming the molecular weight of a compound when the molecular ion peak in the EI spectrum is weak or absent. In CI-MS, a reagent gas such as methane (B114726) or ammonia (B1221849) is ionized, and these ions then react with the analyte molecule, typically through proton transfer, to form a protonated molecule [M+H]⁺. For this compound, this would result in a prominent peak at m/z 167, confirming the molecular weight of 166 amu.
Table 3: Key Ions in the Electron Ionization (EI) Mass Spectrum of this compound (Based on data from SpectraBase and general fragmentation patterns of alkylcycloalkanes)
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 166 | [C₁₂H₂₂]⁺ (Molecular Ion) | - |
| 123 | [C₉H₁₅]⁺ | Loss of •C₃H₇ |
| 109 | [C₈H₁₃]⁺ | Loss of •C₄H₉ |
| 95 | [C₇H₁₁]⁺ | Loss of •C₅H₁₁ (pentyl radical) |
| 81 | [C₆H₉]⁺ | Further fragmentation of the bicyclic ring |
| 67 | [C₅H₇]⁺ | Further fragmentation of the bicyclic ring |
High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.govroutledge.com This is a critical step in the identification of an unknown compound. For this compound, with a molecular formula of C₁₂H₂₂, the theoretical exact mass can be calculated. A doctoral thesis by Peter Haglund's group at Umeå University reported the detection of this compound in environmental samples using GC-HRMS, indicating that such data exists. researchgate.netresearchgate.net
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Molecular Formula | Calculated Exact Mass (Da) |
| C₁₂H₂₂ | 166.17215 |
An experimental HRMS measurement that matches this calculated exact mass to within a few parts per million (ppm) provides strong evidence for the elemental composition of C₁₂H₂₂.
Chromatographic Separations and Coupled Techniques for Complex Mixtures
Chromatographic techniques are indispensable for separating this compound from intricate matrices and for assessing its purity by separating it from isomers and impurities.
Gas chromatography (GC) is a primary technique for determining the purity of this compound and separating its various isomers. The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The choice of the GC column's stationary phase is critical for achieving the desired separation. For nonpolar compounds like alkanes, stationary phases with different selectivities can be employed to resolve structural isomers. researchgate.net For instance, a non-polar stationary phase might separate isomers based on their boiling points, while a more polarizable phase could offer separation based on subtle differences in van der Waals interactions and molecular shape. researchgate.net
The presence of the bicyclo[4.1.0]heptane core introduces stereoisomerism (endo/exo isomers) in addition to potential constitutional isomers of the pentyl group. High-resolution capillary GC columns are necessary to achieve baseline separation of these closely related isomers. Purity is then determined by integrating the peak area of this compound relative to the total area of all detected peaks.
Table 1: Typical GC Parameters for Alkane Isomer Separation
| Parameter | Value/Type | Purpose |
| Column | High-resolution capillary (e.g., 30-60 m length, 0.25 mm ID, 0.25 µm film thickness) | Provides high efficiency for separating closely boiling isomers. |
| Stationary Phase | Non-polar (e.g., polydimethylsiloxane) or moderately polar | Separation based on boiling point and molecular shape. |
| Injector Temperature | 250-280 °C | Ensures rapid volatilization of the sample. |
| Detector | Flame Ionization Detector (FID) | High sensitivity and a wide linear range for hydrocarbon analysis. |
| Oven Program | Temperature programmed | Optimizes separation of a wide range of volatile compounds. |
This table presents typical parameters and is not based on a specific cited study but on general principles of GC for hydrocarbon analysis.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of GC with the identification power of mass spectrometry. This makes it an ideal tool for detecting and identifying this compound in complex environmental and natural samples. For example, a study identified this compound as a component in the ethanolic leaf extract of Senna uniflora, where it was found to have a peak area of 5.175%. ijmca.com In another instance, it was detected during the non-target analysis of organic pollutants in urban water. diva-portal.org
The GC separates the components of the mixture, and as each component elutes, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and fragments them in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. By comparing the obtained mass spectrum with a reference library (like the NIST library), the identity of the compound can be confirmed. nih.gov The NIST WebBook provides mass spectral data for bicyclo[4.1.0]heptane, which can serve as a reference for its derivatives. nist.gov
Table 2: GC-MS Data for a Bicyclo[4.1.0]heptane Derivative
| Compound | m/z of Top Peak | m/z of 2nd Highest Peak | m/z of 3rd Highest Peak | Library |
| Bicyclo[4.1.0]heptane, 7-bicyclo[4.1.0]hept-7-ylidene- | 91 | 145 | 79 | Main library |
This data is for a related bicyclo[4.1.0]heptane derivative and illustrates the type of information obtained from a GC-MS analysis. nih.gov
For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. leco.comsepsolve.comchemistry-matters.com This technique utilizes two columns with different stationary phases connected by a modulator. sepsolve.com The entire effluent from the first column is sequentially trapped, focused, and re-injected onto the second, shorter column for a rapid, secondary separation. sepsolve.com
This results in a structured two-dimensional chromatogram (a contour plot) where chemically similar compounds tend to appear in the same region, aiding in identification. azom.com The increased peak capacity and sensitivity of GCxGC are particularly beneficial for resolving co-eluting peaks that would overlap in a one-dimensional GC analysis, allowing for a more detailed characterization of complex mixtures containing compounds like this compound. leco.comazom.com GCxGC has been successfully applied in various fields, including environmental analysis, metabolomics, and petroleum, demonstrating its robustness and precision. leco.com The development of robust retention index systems for GCxGC further aids in the identification of unknown compounds. diva-portal.org
Table 3: Comparison of GC and GCxGC
| Feature | Conventional GC | GCxGC |
| Number of Columns | 1 | 2 (with different selectivity) |
| Peak Capacity | Lower | Significantly Higher |
| Resolution | Good | Excellent, resolves co-eluting peaks |
| Sensitivity | Standard | Enhanced due to modulation |
| Data Visualization | 1D Chromatogram | 2D Contour Plot |
| Applications | Routine analysis, moderately complex mixtures | Highly complex mixtures, detailed fingerprinting |
This table provides a general comparison based on established principles of the techniques. leco.comsepsolve.comazom.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and the molecular structure of this compound.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-C skeletal vibrations of the bicyclic framework and the pentyl chain would be expected to produce strong signals in the Raman spectrum.
Table 4: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| C-H stretching (alkane) | 2850-3000 | IR, Raman |
| C-H stretching (cyclopropane) | ~3000-3100 | IR, Raman |
| C-H bending (CH₂, CH₃) | ~1350-1470 | IR, Raman |
| C-C skeletal vibrations | Fingerprint region (< 1500) | Raman (strong), IR (weaker) |
This table is based on general spectroscopic principles and data from related compounds. osu.edu
X-ray Crystallography for Absolute Configuration Determination (for crystalline derivatives)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. researchgate.netnih.gov However, this technique requires a single, high-quality crystal of the compound. Since this compound is likely a liquid or a low-melting solid at room temperature, direct analysis by X-ray crystallography is challenging.
To overcome this, a common strategy is to prepare a crystalline derivative of the molecule. researchgate.net This can be achieved by reacting this compound (or a functionalized precursor) with a reagent that introduces a heavy atom, such as bromine or iodine. nih.gov The presence of a heavy atom enhances the anomalous dispersion effect, which is crucial for the unambiguous determination of the absolute configuration using the Bijvoet method. researchgate.neted.ac.uk
The process involves directing X-rays at the crystal and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, revealing the precise arrangement of atoms in space. This allows for the unequivocal assignment of the stereochemistry at all chiral centers, such as the bridgehead carbons and the carbon bearing the pentyl group in the bicyclo[4.1.0]heptane system. ed.ac.uk
Applications of 7 Pentylbicyclo 4.1.0 Heptane in Synthetic Chemistry and Materials Science
A Versatile Synthetic Building Block for Complex Organic Molecules
The unique three-dimensional structure and inherent ring strain of the bicyclo[4.1.0]heptane core make 7-Pentylbicyclo[4.1.0]heptane a valuable starting material for the construction of more complex molecular architectures.
Scaffolds for the Design and Synthesis of Novel Chemical Entities
The rigid bicyclo[4.1.0]heptane skeleton of this compound serves as a foundational scaffold for the development of new chemical entities. evitachem.comspectrabase.com Its distinct three-dimensional arrangement allows for the precise spatial orientation of functional groups, a critical aspect in the design of molecules with specific biological activities. Organic chemists can leverage the inherent reactivity of the cyclopropane (B1198618) ring, which can undergo ring-opening reactions to introduce diverse functionalities and construct more elaborate structures.
The synthesis of derivatives often involves leveraging the reactivity of the bicyclo[4.1.0]heptane core. For instance, the addition of dichlorocarbene (B158193) to cyclohexene (B86901) derivatives is a common method to create the related 7,7-dichlorobicyclo[4.1.0]heptane structure, which can then be further modified. oc-praktikum.de This approach highlights the potential for creating a library of compounds based on the bicyclo[4.1.0]heptane scaffold.
The properties of this compound can be compared to other bicyclic compounds to understand its unique contributions to molecular design.
| Property | This compound | 7-Methylbicyclo[4.1.0]heptane | 7,7-Dichlorobicyclo[4.1.0]heptane |
| Molecular Formula | C₁₂H₂₂ nih.gov | C₈H₁₄ nih.gov | C₇H₁₀Cl₂ sigmaaldrich.com |
| Molecular Weight | ~166.31 g/mol smolecule.com | ~110.20 g/mol nih.gov | ~165.06 g/mol sigmaaldrich.com |
| Key Feature | Pentyl group provides lipophilicity and steric bulk. | Methyl group offers a smaller, less sterically demanding substituent. | Dichloro groups introduce electronic effects and further reactive sites. |
| Synthetic Utility | Intermediate for complex molecules. smolecule.com | Used in stereochemical studies. smolecule.com | Reagent for forming other bicyclic structures. |
Precursors in Stereoselective Total Synthesis of Natural Products or Analogs
While direct evidence for the use of this compound in the total synthesis of specific natural products is not extensively documented in the provided results, the broader class of bicyclo[4.1.0]heptanes, also known as norcaranes, are recognized as important intermediates in stereoselective synthesis. The defined stereochemistry of the bicyclic system can be exploited to control the stereochemical outcome of subsequent reactions.
Contributions to the Development of Advanced Materials
The physical and chemical properties of this compound also lend themselves to applications in materials science, particularly in the development of liquid crystals and polymers.
Investigation in Liquid Crystalline Systems
The rigid, anisotropic shape of the bicyclo[4.1.0]heptane core, combined with the flexible pentyl chain, suggests its potential for use in liquid crystalline materials. americanchemicalsuppliers.com Liquid crystals are composed of molecules that exhibit orientational order, and the shape of the constituent molecules is a key determinant of their liquid crystalline properties.
Incorporation into Polymers for Modifying Thermal and Mechanical Properties
The incorporation of cyclic structures into polymer backbones is a well-established strategy for modifying their physical properties. The rigid bicyclo[4.1.0]heptane unit can be integrated into polymer chains to enhance their thermal stability and mechanical strength. americanchemicalsuppliers.com
The polymerization of related cyclic ethers, such as 7-oxabicyclo[4.1.0]heptane, has been studied to understand the relationship between the monomer structure and the properties of the resulting polymer. nist.gov The enthalpy of polymerization is a key thermodynamic parameter that provides insight into the feasibility of the polymerization process. By analogy, the incorporation of this compound into polymer structures could be explored to create materials with tailored properties.
Role in Environmental Chemistry Research and Analytical Method Development
This compound has been identified as a compound of interest in environmental chemistry, particularly in the context of non-target screening of environmental samples like sewage sludge. diva-portal.orgresearchgate.net Its presence can provide insights into the chemical landscape of urban environments.
The development of advanced analytical techniques, such as comprehensive two-dimensional gas chromatography (GC×GC), is crucial for identifying and quantifying trace levels of organic compounds in complex matrices. diva-portal.org this compound has been included in studies aimed at developing and validating these analytical methods. diva-portal.org The physicochemical properties of such compounds are used to build predictive models for their retention times in chromatographic systems, aiding in their identification in environmental samples. diva-portal.org
Future Research Directions and Open Questions in the Chemistry of 7 Pentylbicyclo 4.1.0 Heptane
Development of Novel and Sustainable Synthetic Routes with High Atom Economy
The synthesis of 7-pentylbicyclo[4.1.0]heptane and its derivatives is a fundamental challenge that invites the application of modern synthetic methodologies. Traditional methods for creating the bicyclo[4.1.0]heptane skeleton, such as the Simmons-Smith reaction, often suffer from poor atom economy and the use of stoichiometric organometallic reagents. buecher.de Future research should prioritize the development of catalytic, atom-economical routes. acs.org
Atom economy, a concept central to green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. buecher.de Modern strategies like photocatalysis and transition-metal-free cyclopropanations offer highly efficient and sustainable alternatives. rsc.orgrsc.orgrsc.org For instance, metal-free intramolecular cyclopropanation of tethered alkenes from alkynes can achieve 100% atom economy. acs.org Similarly, visible-light-induced photocatalysis can construct complex bridged cyclopropanes in a single, atom-economic step without the need for external oxidants or additives. rsc.org
Future synthetic explorations for this compound could involve:
Catalytic Carbene Transfer: The reaction of 1-pentylcyclohexene (B92977) with a diazo compound in the presence of a rhodium or copper catalyst is a plausible route. However, developing safer carbene precursors is a key research goal.
Intramolecular Radical Cascades: A promising sustainable approach involves the design of a linear precursor that can undergo a radical-initiated cascade cyclization to form the bicyclic system, a strategy that has been successfully used for related aza-bicyclo[4.1.0]heptane derivatives. rsc.orgrsc.orgresearchgate.net
Electrocatalytic Cyclopropanation: Merging aminocatalysis with electrochemistry has enabled asymmetric cyclopropane (B1198618) synthesis, offering a greener approach that avoids bulk chemical oxidants and can protect sensitive catalysts from degradation. rsc.org
Table 1: Comparison of Potential Synthetic Routes to Bicyclo[4.1.0]heptane Scaffolds
| Method | Key Reagents/Catalysts | Advantages | Challenges for Future Research | Atom Economy |
|---|---|---|---|---|
| Simmons-Smith Reaction | Diiodomethane (B129776) (CH₂I₂), Zn-Cu couple | Well-established, reliable | Use of stoichiometric zinc, formation of zinc iodide waste | Poor |
| Catalytic Diazoalkane Cyclopropanation | Ethyl diazoacetate, Rh₂(OAc)₄ or Cu catalyst | Catalytic, high efficiency | Use of potentially explosive diazo compounds | Moderate to High |
| Metal-Free Radical Cascade | 1,6-enynes, Iodine, TBHP | Transition-metal-free, operational simplicity rsc.orgrsc.org | Substrate design for specific 7-pentyl target | High |
| Photocatalytic Cyclopropanation | Conjugated dienes, Iridium photocatalyst | Mild conditions, high selectivity, atom-economic rsc.org | Development of precursors for non-conjugated systems | Excellent |
| Electro-organocatalytic Cascade | α,β-unsaturated aldehydes, malonates, NaI | Avoids bulk chemical oxidants, mild conditions rsc.org | Substrate scope, catalyst stability | High |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The chemistry of the bicyclo[4.1.0]heptane framework is dominated by the high ring strain of the fused cyclopropane. This strain facilitates a variety of ring-opening reactions, which represent a primary avenue for creating molecular diversity. acs.org For this compound, the interplay between the rigid bicyclic core and the flexible pentyl substituent at the bridge-fusion carbon (C7) opens up intriguing questions about reactivity and selectivity.
Key areas for future investigation include:
Regioselectivity of Ring-Opening: The cyclopropane ring can be cleaved at the C1-C6, C1-C7, or C6-C7 bonds. The electronic and steric influence of the C7-pentyl group on the regioselectivity of ring-opening reactions initiated by electrophiles, nucleophiles, or radicals is a critical open question. nih.govmarquette.edu Kinetic studies of ring-opening with various nucleophiles, a technique applied to other electrophilic cyclopropanes, could provide fundamental insights into its inherent reactivity. nih.govresearchgate.netresearchgate.net
Unconventional Transformations: Modern catalytic methods could unlock novel transformations. Organocatalysis, for example, has been used to trigger unprecedented enantioselective ring-opening reactions in other cyclopropane systems. nih.gov Applying transition-metal catalysis could lead to unique cycloisomerization or rearrangement products. acs.org
Remote Functionalization and Cascades: The pentyl chain is not merely a passive substituent. Future work could explore reactions that functionalize the alkyl chain and then trigger an intramolecular cascade involving the bicyclic core. Such pathways could provide rapid access to complex polycyclic structures that would be difficult to synthesize otherwise.
Table 2: Potential Unexplored Reactions of this compound
| Reaction Type | Potential Reagents/Catalyst | Expected Product Class | Key Research Question |
|---|---|---|---|
| Electrophilic Ring-Opening | Br₂, H₂SO₄ | Dihalogenated or functionalized cycloheptanes | What is the regioselectivity of the ring-opening (which C-C bond breaks)? |
| Nucleophilic Ring-Opening | Thiophenolates, Azide ions nih.gov | Functionalized cycloheptyl or cyclohexylmethyl systems | How does the C7-pentyl group affect the rate and mechanism (SN2-like) of nucleophilic attack? |
| Radical-Mediated Ring-Opening | FeBr₂-induced, Photostimulation acs.org | Substituted cycloheptane (B1346806) derivatives | Can radical intermediates be trapped to form novel C-C bonds? |
| Organocatalytic Asymmetric Opening | Chiral aminocatalysts or Brønsted acids nih.gov | Chiral functionalized cycloheptenes | Can high enantioselectivity be achieved in the ring-opening process? |
| Transition-Metal Catalyzed Isomerization | Rh(I), Pd(0) acs.orgdoi.org | Rearranged bicyclic or monocyclic olefins | What novel skeletal rearrangements are possible? |
| Remote C-H Functionalization | Photocatalyst or metal catalyst | Terminally functionalized pentyl chain derivatives | Can the pentyl chain be selectively functionalized without affecting the bicyclic core? |
Advanced Computational Modeling for Predictive Structure-Reactivity Relationships
Computational chemistry offers a powerful, predictive lens through which to investigate the properties of this compound before embarking on extensive experimental work. acs.org Such studies can provide deep insights into its structure, stability, and reaction mechanisms, guiding future synthetic and reactivity studies. arizona.eduresearchgate.net
Future computational research should focus on:
Strain and Stability Analysis: Quantifying the ring strain is essential for understanding its reactivity. Computational methods can calculate the strain energy and compare it to the parent norcarane, providing a basis for predicting its propensity for ring-opening.
Modeling Reaction Pathways: Density Functional Theory (DFT) calculations can be employed to map the potential energy surfaces for various proposed reactions. researchgate.net By calculating the energies of transition states and intermediates, researchers can predict the feasibility and selectivity of reactions, such as the regioselectivity of nucleophilic ring-opening. nih.govmarquette.edu
Developing Structure-Reactivity Correlations: By systematically modeling a series of 7-alkylbicyclo[4.1.0]heptanes, it would be possible to establish quantitative relationships between the structural or electronic properties of the alkyl substituent and the molecule's calculated reactivity, creating a predictive framework for designing new reactions.
Table 3: Application of Computational Methods to this compound
| Computational Method | Predicted Property | Research Question Addressed |
|---|---|---|
| Molecular Mechanics (MM) / Stochastic Search | Conformational isomers, steric maps | What are the most stable shapes of the molecule? How does the pentyl chain orient itself relative to the rings? |
| Density Functional Theory (DFT) | Geometric parameters (bond lengths/angles), strain energy, vibrational frequencies acs.org | How does the pentyl group affect the geometry and strain of the bicyclic core? |
| DFT with Solvation Model | Reaction energy profiles, transition state structures researchgate.net | Which reaction pathway is energetically favored? What is the predicted regioselectivity of ring-opening? |
| Ab Initio Molecular Dynamics (AIMD) | Dynamic behavior, short-timescale conformational changes | How does the molecule behave at finite temperatures? What is the fluxionality of the pentyl chain? |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation between substituent properties and reactivity | Can we predict the reactivity of other 7-substituted derivatives without performing the experiment? |
Expanded Applications in Emerging Fields of Chemical Science and Technology (excluding clinical and safety aspects)
The unique topology of this compound—a rigid, strained core functionalized with a lipophilic chain—makes it an intriguing candidate for applications beyond its role as a simple synthetic intermediate. smolecule.com While excluding direct pharmaceutical use, its structure can be leveraged in materials science and agrochemistry.
Promising areas for future application-driven research include:
Polymer Science: The ring strain of the cyclopropane suggests potential for Ring-Opening Polymerization (ROP). This could lead to novel polymers with a cycloheptane unit in the polymer backbone, a structure that could impart unique thermal or mechanical properties. The pentyl group would enhance solubility and could be used to tune the polymer's physical characteristics. Derivatives of related bicyclic ethers have been successfully polymerized. researchgate.net
Advanced Materials: The combination of a rigid bicyclic segment and a flexible alkyl chain is a common motif in liquid crystals. Derivatives of this compound could be investigated as novel liquid crystalline materials or as additives to modify the properties of existing liquid crystal formulations.
Agrochemical Scaffolds: Bridged bicycloalkanes are increasingly valued as saturated bioisosteres for phenyl rings in medicinal chemistry to improve physicochemical properties. ox.ac.uk This design principle is directly transferable to agrochemistry. The this compound scaffold could serve as a three-dimensional, non-planar, and lipophilic building block for new herbicides or pesticides, potentially offering improved environmental stability and unique biological activity profiles.
Specialty Chemicals: The hydrocarbon nature and distinct odor profile of bicyclic compounds suggest potential applications in the fragrance industry. Furthermore, its derivatives could be explored as unique additives for lubricants or fuels, where their specific steric and physical properties might be beneficial.
Table 4: Potential Non-Clinical Applications for this compound
| Field of Application | Proposed Role | Key Structural Features | Research Objective |
|---|---|---|---|
| Polymer Science | Monomer for Ring-Opening Polymerization (ROP) | Strained cyclopropane ring | Synthesize novel poly(cycloheptane) derivatives and evaluate their material properties. researchgate.net |
| Materials Science | Liquid crystal component or additive | Rigid bicyclic core, flexible pentyl chain | Design and synthesize derivatives to test for mesophase formation and other liquid crystalline properties. |
| Agrochemicals | Saturated bioisostere / 3D scaffold | Non-planar, lipophilic structure | Incorporate the scaffold into potential agrochemical motifs to replace aromatic rings and study the effect on activity. ox.ac.uk |
| Specialty Chemicals | Fragrance ingredient or fuel/lubricant additive | Unique steric bulk and hydrocarbon character | Synthesize derivatives and evaluate their sensory properties or their effect on the physical properties of complex mixtures. |
Q & A
Q. What experimental protocols are recommended for synthesizing and characterizing 7-Pentylbicyclo[4.1.0]heptane?
Answer: Synthesis typically involves cyclopropanation reactions, such as the [2+1] cycloaddition of carbenes to alkenes, followed by alkylation to introduce the pentyl group. Key steps include:
- Purification : Column chromatography with non-polar solvents (e.g., hexane/ethyl acetate).
- Characterization : Use NMR (¹H, ¹³C, DEPT-135) to confirm bicyclic structure and substituent positions. GC-MS or high-resolution mass spectrometry (HRMS) verifies molecular weight . For new compounds, elemental analysis or X-ray crystallography is essential to confirm purity and identity .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to monitor decomposition temperatures.
- Chemical Stability : Expose the compound to acidic/basic conditions (e.g., HCl/NaOH solutions) and track degradation via UV-Vis spectroscopy or HPLC .
- Storage Recommendations : Store in inert atmospheres (argon) at low temperatures (-20°C) to prevent oxidation .
Advanced Research Questions
Q. What computational methods are suitable for studying the reaction mechanisms involving this compound?
Answer:
- Density Functional Theory (DFT) : Calculate activation energies for ring-opening reactions or substituent migration. Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMF) using GROMACS or NAMD .
- Validation : Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. How can contradictions in thermodynamic data for bicyclic compounds like this compound be resolved?
Answer:
- Data Reconciliation : Apply statistical tools (e.g., weighted least squares) to harmonize conflicting enthalpy or entropy values from different sources .
- Reference Standards : Cross-check measurements against NIST-certified data for analogous compounds (e.g., 6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane) .
- Error Analysis : Quantify uncertainties in calorimetry or gas-phase measurements using error propagation models .
Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?
Answer:
- Substituent Variation : Systematically modify the pentyl chain (e.g., branching, halogenation) and measure effects on bioactivity using assays like enzyme inhibition or receptor binding .
- QSAR Modeling : Use molecular descriptors (e.g., LogP, polar surface area) in software such as MOE or Schrödinger to predict activity trends .
- Validation : Compare predicted vs. experimental IC₅₀ values to refine models .
Q. How can researchers leverage spectroscopic databases to interpret complex spectra of bicyclic compounds?
Answer:
- NIST WebBook : Cross-reference IR, MS, and NMR spectra of this compound with entries for structurally similar compounds (e.g., 7-Oxabicyclo[4.1.0]heptane) .
- Machine Learning : Train algorithms (e.g., convolutional neural networks) on spectral libraries to automate peak assignments .
Methodological Recommendations
- Experimental Reproducibility : Document synthesis protocols in supplementary materials, adhering to journal guidelines for compound characterization .
- Data Integrity : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and avoid common pitfalls like overgeneralization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
